![molecular formula C17H19FN4 B6460384 2-{1-[(3-fluoropyridin-4-yl)methyl]-octahydropyrrolo[2,3-c]pyrrol-5-yl}pyridine CAS No. 2549044-72-4](/img/structure/B6460384.png)
2-{1-[(3-fluoropyridin-4-yl)methyl]-octahydropyrrolo[2,3-c]pyrrol-5-yl}pyridine
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Overview
Description
The compound “2-{1-[(3-fluoropyridin-4-yl)methyl]-octahydropyrrolo[2,3-c]pyrrol-5-yl}pyridine” is a complex organic molecule that contains several functional groups including a fluoropyridine group and a pyrrolopyrrole group. Fluoropyridines are a type of aromatic compound that contain a fluorine atom and a pyridine ring . Pyrrolopyrroles are a type of heterocyclic compound that contain a pyrrole ring fused with another pyrrole ring .
Synthesis Analysis
The synthesis of such a complex molecule would likely involve multiple steps and various types of chemical reactions. Fluoropyridines can be synthesized using several methods, including the Balz-Schiemann reaction and the Umemoto reaction . The synthesis of pyrrolopyrroles can also be achieved through several methods, including cyclization reactions .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the fluoropyridine and pyrrolopyrrole groups would likely have a significant impact on the compound’s overall structure and properties .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its molecular structure and the conditions under which the reactions are carried out. The fluoropyridine group could potentially undergo substitution reactions, while the pyrrolopyrrole group could potentially undergo addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its molecular structure. These properties could include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .Scientific Research Applications
Medicinal Chemistry and Drug Development
Fluorinated compounds often exhibit unique properties due to the strong electron-withdrawing effect of fluorine. In drug discovery, fluorine substitution can enhance bioavailability, metabolic stability, and receptor binding. Researchers have explored the synthesis of fluoropyridines as potential drug candidates. For instance, 2-fluoropyridine derivatives have been investigated for their antiviral, anti-inflammatory, and anticancer activities .
Agrochemicals and Crop Protection
Fluorine-containing substituents are commonly incorporated into agrochemicals to improve their properties. By introducing fluorine atoms into lead structures, researchers aim to enhance the efficacy, environmental stability, and safety of pesticides and herbicides. While specific studies on fluoropyridines in this context are limited, the broader trend of incorporating fluorine in agrochemicals underscores their importance .
Biological Activity and Pharmacology
While specific studies on the biological activity of 2-{1-[(3-fluoropyridin-4-yl)methyl]-octahydropyrrolo[2,3-c]pyrrol-5-yl}pyridine are scarce, its fluorinated nature suggests potential interactions with biological targets. Further investigations are needed to explore its pharmacological properties, receptor binding, and therapeutic applications.
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-[(3-fluoropyridin-4-yl)methyl]-5-pyridin-2-yl-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN4/c18-15-9-19-7-4-13(15)10-21-8-5-14-11-22(12-16(14)21)17-3-1-2-6-20-17/h1-4,6-7,9,14,16H,5,8,10-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSCOWKZHFUWNRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2C1CN(C2)C3=CC=CC=N3)CC4=C(C=NC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{1-[(3-Fluoropyridin-4-yl)methyl]-octahydropyrrolo[2,3-c]pyrrol-5-yl}pyridine |
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